

# Application of Tranexamic Acid in Immunology Research

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

Tranexamic acid (TXA), a synthetic lysine analog, is a well-established antifibrinolytic agent used to control bleeding.[1][2] Beyond its hemostatic properties, a growing body of evidence reveals its significant immunomodulatory effects.[3][4][5] TXA has been shown to possess both anti-inflammatory and, in some contexts, pro-inflammatory properties, making it a molecule of interest in immunology research and drug development.[6][7] Its primary mechanism in the immune system is thought to be independent of its fibrinolytic role and involves the inhibition of plasmin, a serine protease with broad inflammatory and immunosuppressive functions.[3][4]

These application notes provide an overview of the use of Tranexamic acid in immunology research, summarizing key findings and providing detailed experimental protocols for investigating its effects on immune cells and inflammatory responses.

## **Key Immunological Applications**

Tranexamic acid has been investigated for its role in modulating various aspects of the immune response:

• Attenuation of Pro-inflammatory Cytokine Production: TXA has been consistently shown to reduce the levels of key pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor



Necrosis Factor-alpha (TNF- $\alpha$ ), in various inflammatory models and clinical settings.[3][6][8] [9]

- Modulation of Immune Cell Phenotype and Function: Research indicates that TXA can alter the activation state and surface marker expression of several immune cell populations, including monocytes, dendritic cells, and T cells.[5][10]
- Regulation of Complement Activation: TXA can influence the complement system, a critical component of innate immunity, by regulating the generation of the pro-inflammatory anaphylatoxin C5a.[6]
- Therapeutic Potential in Inflammatory Skin Conditions: The immunomodulatory properties of TXA are being harnessed for the treatment of inflammatory skin diseases like rosacea, where it has been shown to reduce erythema and inflammatory infiltrates.[8]

## **Data Summary**

The following tables summarize quantitative data from studies investigating the effects of Tranexamic acid on key immunological parameters.

Table 1: Effect of Tranexamic Acid on Pro-inflammatory Cytokine Levels



Cytokine	Experimental Model/Clinical Setting	TXA Concentration/ Dose	Change in Cytokine Level	Reference
IL-6	Patients undergoing primary total knee arthroplasty	Six doses of intravenous TXA (total dosage > 6 g)	Significantly lower postoperative peak IL-6 levels compared to placebo (108.8 ± 41.7 pg/mL vs. 161.6 ± 64.4 pg/mL, P < 0.01)	[6]
IL-6	Adult cardiac surgical patients (meta-analysis)	Intravenous TXA	Significant reduction in postoperative IL-6 levels at 6 hours and 24 hours	[3]
TNF-α	LL37-activated HaCaT cells	Not specified	Inhibition of TNF- α expression	[8]
TNF-α	Adult cardiac surgical patients (meta-analysis)	Intravenous TXA	Significant reduction in postoperative TNF-α levels at 6 hours and 24 hours	[3]

Table 2: Effect of Tranexamic Acid on Immune Cell Populations



Immune Cell Type	Experimental Model	TXA Treatment	Observed Effect	Reference
CD4+ T cells	LL37-induced rosacea mouse model	Not specified	Regulation of CD4+ T cell infiltration in skin lesions	[8]
Monocytes	Patients undergoing lower limb surgery	Intravenous TXA	Reduced expression of CD83 and TNFR2 on classical monocytes	[10]
Conventional Dendritic Cells (cDC)	Patients undergoing lower limb surgery	Intravenous TXA	Increased proportion of circulating CD141+ cDCs on post-operative day 3	[10]

## **Experimental Protocols**

This section provides detailed methodologies for key experiments to study the immunomodulatory effects of Tranexamic acid.

# Protocol 1: In Vitro Analysis of Tranexamic Acid's Antiinflammatory Effect on Macrophages

Objective: To determine the effect of Tranexamic acid on the production of pro-inflammatory cytokines (e.g., TNF- $\alpha$ , IL-6) by macrophages stimulated with a pro-inflammatory agent.

#### Materials:

- Macrophage cell line (e.g., RAW 264.7) or primary macrophages
- Cell culture medium (e.g., DMEM) with 10% FBS and 1% Penicillin-Streptomycin



- Tranexamic acid solution (sterile, various concentrations)
- Lipopolysaccharide (LPS) from E. coli
- Phosphate Buffered Saline (PBS)
- 96-well cell culture plates
- ELISA kits for TNF-α and IL-6
- Cell viability assay kit (e.g., MTT or PrestoBlue)

#### Methodology:

- Cell Culture: Culture macrophages in a T75 flask until they reach 80-90% confluency.
- Cell Seeding: Seed the macrophages into 96-well plates at a density of 1 x 10<sup>5</sup> cells/well and allow them to adhere overnight.
- Tranexamic Acid Pre-treatment:
  - $\circ\,$  Prepare a range of Tranexamic acid concentrations (e.g., 0.1, 1, 10, 100  $\mu\text{M})$  in cell culture medium.
  - $\circ$  Remove the old medium from the cells and add 100  $\mu L$  of the Tranexamic acid solutions to the respective wells.
  - o Incubate for 2 hours.
- LPS Stimulation:
  - Prepare a 2x concentrated solution of LPS (e.g., 200 ng/mL) in cell culture medium.
  - Add 100 μL of the LPS solution to each well (final concentration 100 ng/mL), except for the negative control wells.
  - Incubate for 24 hours.



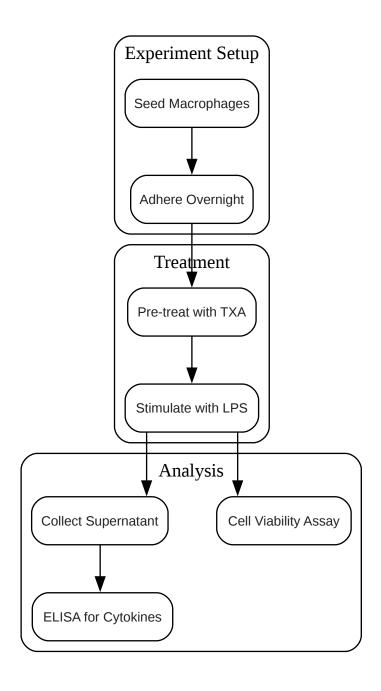




- Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes and collect the supernatant for cytokine analysis.
- Cytokine Quantification (ELISA):
  - $\circ$  Perform ELISA for TNF- $\alpha$  and IL-6 on the collected supernatants according to the manufacturer's instructions.
- Cell Viability Assay:
  - Perform a cell viability assay on the remaining cells to ensure that the observed effects are not due to cytotoxicity of Tranexamic acid.

Workflow Diagram:





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Caption: Workflow for in vitro analysis of TXA's anti-inflammatory effects.

# Protocol 2: Flow Cytometric Analysis of Immune Cell Phenotypes

Objective: To analyze the effect of Tranexamic acid on the expression of surface markers on different immune cell populations (e.g., T cells, monocytes) in whole blood.



#### Materials:

- Whole blood samples (from human volunteers or animal models treated with Tranexamic acid)
- Phosphate Buffered Saline (PBS)
- FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
- Fluorochrome-conjugated antibodies against immune cell surface markers (e.g., CD3, CD4, CD8 for T cells; CD14, CD16 for monocytes)
- Fc block (to prevent non-specific antibody binding)
- Fixation/Permeabilization buffer (if intracellular staining is required)
- Flow cytometer

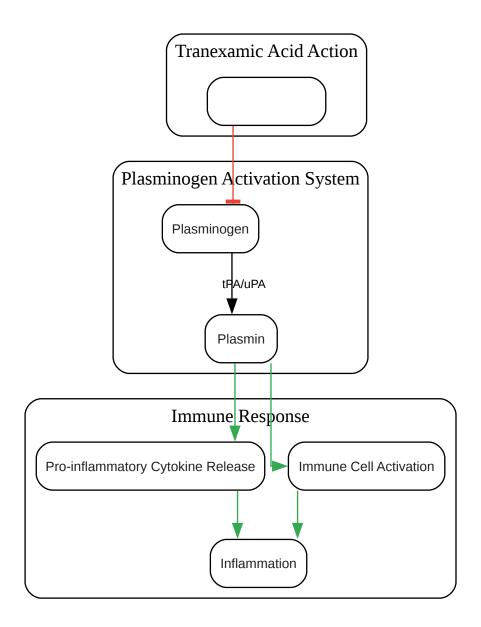
#### Methodology:

- Blood Collection: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA).
- · Cell Staining:
  - To 100 μL of whole blood, add Fc block and incubate for 10 minutes at room temperature.
  - Add the antibody cocktail containing the desired fluorochrome-conjugated antibodies.
  - Incubate for 30 minutes at 4°C in the dark.
- Red Blood Cell Lysis:
  - Add 2 mL of 1x RBC lysis buffer and incubate for 10 minutes at room temperature.
  - Centrifuge at 300 x g for 5 minutes and discard the supernatant.
- Washing: Wash the cell pellet twice with 2 mL of FACS buffer.
- Cell Resuspension: Resuspend the cell pellet in 500 μL of FACS buffer.



- Flow Cytometry Acquisition: Acquire the samples on a flow cytometer.
- Data Analysis: Analyze the data using appropriate flow cytometry software to gate on specific immune cell populations and quantify the expression of surface markers.

#### Signaling Pathway Diagram:



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Caption: Mechanism of Tranexamic Acid's immunomodulatory effect via plasmin inhibition.



### Conclusion

Tranexamic acid exhibits significant immunomodulatory properties that extend beyond its well-characterized role in hemostasis. Its ability to attenuate inflammatory responses by inhibiting plasmin and modulating immune cell function presents a promising avenue for therapeutic intervention in a range of inflammatory conditions. The protocols outlined in these application notes provide a framework for researchers to further explore the immunological effects of Tranexamic acid and its potential as a novel immunomodulatory agent.

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